molecular formula C22H21BrN2O4 B11551737 2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11551737
M. Wt: 457.3 g/mol
InChI Key: PKXUYHSSEBADAG-ZMOGYAJESA-N
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Description

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromonaphthalene moiety and a trimethoxyphenyl group linked through an acetohydrazide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the hydrazide: The starting material, 4-bromonaphthalene-1-carboxylic acid, is converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.

    Condensation reaction: The hydrazide is then subjected to a condensation reaction with 3,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst, such as acetic acid, to form the desired acetohydrazide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of naphthoquinones or other oxidized derivatives.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in studying enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The trimethoxyphenyl group is known to enhance the compound’s ability to penetrate cell membranes, facilitating its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromonaphthalen-1-yl)acetic acid
  • (4-bromonaphthalen-1-yl)methanamine
  • 2-{[(4-bromonaphthalen-1-yl)amino]methylidene}propanedinitrile

Uniqueness

2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is unique due to the presence of both a bromonaphthalene and a trimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H21BrN2O4

Molecular Weight

457.3 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H21BrN2O4/c1-27-19-10-14(11-20(28-2)22(19)29-3)13-24-25-21(26)12-15-8-9-18(23)17-7-5-4-6-16(15)17/h4-11,13H,12H2,1-3H3,(H,25,26)/b24-13+

InChI Key

PKXUYHSSEBADAG-ZMOGYAJESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br

Origin of Product

United States

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